Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride
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Overview
Description
Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride is a compound belonging to the class of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. These compounds are known for their broad spectrum of biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally benign solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation and transition metal-catalyzed oxidation reactions are common.
Reduction: Reduction reactions can be performed using hydride donors or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are frequently employed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide, tert-butyl hydroperoxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique structural features
Mechanism of Action
The mechanism of action of imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyridines: Widely used in medicinal chemistry for their broad spectrum of biological activities.
Imidazo[1,2-a]pyrazoles: Explored for their potential as anticancer and antimicrobial agents.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological properties compared to other imidazo[1,2-a] derivatives .
Properties
Molecular Formula |
C8H7ClN2O2S |
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Molecular Weight |
230.67 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c9-14(12,13)6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6H2 |
InChI Key |
WJAZGCBJFZKPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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